molecular formula C19H21ClN2O4 B2653834 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351611-84-1

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B2653834
M. Wt: 376.84
InChI Key: XUEVNTWZJBNABE-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane . It has been reported to have inhibitory activity against dengue virus type 2 (DENV2) .


Synthesis Analysis

The compound is part of a new series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives . The exact synthesis process is not detailed in the available sources.


Molecular Structure Analysis

The compound is a complex organic molecule with multiple functional groups. It includes a 3-chlorobenzyl group, a 1,9-diazaspiro[5.5]undecane moiety, and a 5-methylisoxazol-4-yl group .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on similar spiro compounds, focusing on their synthesis and structural elucidation. Studies include the conversion of ketones of heterocyclic spiro compounds into oxime derivatives, showcasing the versatility of spiro compounds in synthetic organic chemistry (Rahman et al., 2013). Another study employed crystal X-ray diffraction and NMR analysis to elucidate the structures of di( o-, m-, and p-chlorophenyl)-tetraoxaspiro[5.5]undecanes, highlighting the importance of structural analysis in understanding compound properties (Sun et al., 2010).

Biological Activities

Research on compounds with similar structural features has also explored their potential biological activities. For instance, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the therapeutic potential of these compounds (Hafez et al., 2016). Additionally, the structural effects on the reactions of diazoalkanes with 2,3-dichloro-5,6-dicyanobenzoquinone have been investigated, offering insights into the reactivity of such compounds and their potential application in drug design (Oshima & Nagai, 1986).

Antioxidant Properties

Compounds exhibiting bromophenol functionalities, similar in structural complexity to the query compound, have been synthesized and evaluated for their antioxidant properties, underscoring the potential of these compounds in oxidative stress-related therapeutic applications (Balaydın et al., 2010).

Synthesis of Active Esters

The synthesis of N-protected amino acid-ASUD esters using a new reagent demonstrates the application of spiro compounds in peptide synthesis, highlighting their utility in synthesizing biologically active molecules (Rao et al., 2016).

Future Directions

The compound shows promise as a potential therapeutic for dengue virus type 2 (DENV2) infection . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis process, and conducting preclinical and clinical trials to assess its safety and efficacy.

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-13-16(17(21-26-13)14-5-2-3-6-15(14)20)18(23)22-9-7-19(8-10-22)24-11-4-12-25-19/h2-3,5-6H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEVNTWZJBNABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

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